Oral Pharmacokinetic Superiority: GAMG Achieves 6.9-Fold Higher Cmax and 14.4-Fold Higher AUC Compared to Glycyrrhizin in Rats
In a head-to-head oral pharmacokinetic study in rats, GAMG demonstrated dramatically superior absorption parameters compared to its parent compound glycyrrhizin (GL). After equivalent oral dosing, GAMG reached a peak plasma concentration (Cmax) of 2377.57 ng/mL in only 5 minutes (Tmax), whereas GL achieved only 346.03 ng/mL at 2.00 hours. The total systemic exposure (AUC0-T) for GAMG was 6625.54 mg/L·h versus 459.32 mg/L·h for GL, representing a 14.4-fold difference [1]. GAMG also exhibited wider and higher tissue distribution in kidney, spleen, liver, lung, and brain [1].
| Evidence Dimension | Oral pharmacokinetic parameters: Cmax, Tmax, AUC0-T |
|---|---|
| Target Compound Data | GAMG Cmax: 2377.57 ng/mL; Tmax: 5 min; AUC0-T: 6625.54 mg/L·h |
| Comparator Or Baseline | Glycyrrhizin (GL) Cmax: 346.03 ng/mL; Tmax: 2.00 h; AUC0-T: 459.32 mg/L·h |
| Quantified Difference | Cmax: 6.9-fold higher for GAMG; AUC: 14.4-fold higher; Tmax: 24-fold faster absorption |
| Conditions | Male Sprague-Dawley rats, oral administration, HPLC-MS/MS quantification in plasma |
Why This Matters
For in vivo pharmacological studies, GAMG provides rapid and extensive systemic exposure unattainable with GL, enabling experimental designs with lower effective doses and shorter pre-treatment windows.
- [1] Cao M, et al. Physiology-Based Pharmacokinetic Study on 18β-Glycyrrhetic Acid Mono-Glucuronide (GAMG) Prior to Glycyrrhizin in Rats. Molecules. 2022;27(14):4657. PMID: 35889533. View Source
